molecular formula C33H36N2O4 B176036 N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide CAS No. 143687-23-4

N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide

Cat. No. B176036
M. Wt: 524.6 g/mol
InChI Key: RVGUTXYKHMDBPX-ZOYWYXQUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide, also known as BMS-986205, is a novel small molecule inhibitor that targets the programmed death-1 (PD-1) receptor. PD-1 is a checkpoint protein that inhibits T cell activity, and its blockade has been shown to enhance antitumor immunity. BMS-986205 has been developed as a potential cancer therapy and has shown promising results in preclinical studies.

Mechanism Of Action

N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide targets the PD-1 receptor on T cells, which inhibits their activity and prevents them from attacking cancer cells. By blocking PD-1, N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide allows T cells to become activated and attack cancer cells. This mechanism of action is similar to other PD-1 inhibitors, such as pembrolizumab and nivolumab.

Biochemical And Physiological Effects

N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed. N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide has been shown to enhance T cell activity and inhibit tumor growth in preclinical models of cancer.

Advantages And Limitations For Lab Experiments

The advantages of using N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide in lab experiments include its specificity for the PD-1 receptor, its favorable pharmacokinetic profile, and its ability to enhance T cell activity. However, the limitations of using N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide include the complexity of its synthesis, the lack of information on its safety profile in humans, and the potential for off-target effects.

Future Directions

There are several potential future directions for the development of N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide. These include:
1. Clinical trials in humans to evaluate the safety and efficacy of N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide as a cancer therapy.
2. Combination studies with other cancer therapies to determine the optimal treatment regimens.
3. Development of biomarkers to identify patients who are most likely to benefit from treatment with N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide.
4. Further studies to elucidate the mechanism of action of N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide and to identify potential biomarkers of response.
5. Development of alternative synthesis methods to improve the scalability and cost-effectiveness of production.

Synthesis Methods

The synthesis of N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide involves several steps, including the preparation of key intermediates and the coupling of these intermediates to form the final product. The process is complex and requires specialized equipment and expertise. The detailed synthesis method has not been disclosed in the literature due to proprietary considerations.

Scientific Research Applications

N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide has been extensively studied in preclinical models of cancer, including mouse and rat models. These studies have shown that N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide can enhance T cell activity and inhibit tumor growth. N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide has also been evaluated in combination with other cancer therapies, such as chemotherapy and radiation, and has shown synergistic effects.

properties

CAS RN

143687-23-4

Product Name

N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide

Molecular Formula

C33H36N2O4

Molecular Weight

524.6 g/mol

IUPAC Name

N-[5-[(1S)-2-[benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide

InChI

InChI=1S/C33H36N2O4/c1-25(19-26-13-16-30(38-2)17-14-26)35(21-27-9-5-3-6-10-27)22-32(37)29-15-18-33(31(20-29)34-24-36)39-23-28-11-7-4-8-12-28/h3-18,20,24-25,32,37H,19,21-23H2,1-2H3,(H,34,36)/t25-,32+/m0/s1

InChI Key

RVGUTXYKHMDBPX-ZOYWYXQUSA-N

Isomeric SMILES

C[C@@H](CC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)C[C@H](C3=CC(=C(C=C3)OCC4=CC=CC=C4)NC=O)O

SMILES

CC(CC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)CC(C3=CC(=C(C=C3)OCC4=CC=CC=C4)NC=O)O

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)CC(C3=CC(=C(C=C3)OCC4=CC=CC=C4)NC=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.